2-(4-Bromo-3,5-dimethylphenoxy)-6-methylpyridine
CAS No.:
Cat. No.: VC13728550
Molecular Formula: C14H14BrNO
Molecular Weight: 292.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H14BrNO |
|---|---|
| Molecular Weight | 292.17 g/mol |
| IUPAC Name | 2-(4-bromo-3,5-dimethylphenoxy)-6-methylpyridine |
| Standard InChI | InChI=1S/C14H14BrNO/c1-9-7-12(8-10(2)14(9)15)17-13-6-4-5-11(3)16-13/h4-8H,1-3H3 |
| Standard InChI Key | JAJKJWPMIVZJAJ-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC=C1)OC2=CC(=C(C(=C2)C)Br)C |
| Canonical SMILES | CC1=NC(=CC=C1)OC2=CC(=C(C(=C2)C)Br)C |
Introduction
Chemical Structure and Nomenclature
Structural Characteristics
2-(4-Bromo-3,5-dimethylphenoxy)-6-methylpyridine (C₁₄H₁₃BrN₂O) features a pyridine ring substituted at two positions: a methyl group at the 6-carbon and a phenoxy group at the 2-carbon. The phenoxy substituent is further modified with bromine at the para position and methyl groups at the 3- and 5-positions (Figure 1). This arrangement creates a planar, aromatic system with moderate steric hindrance due to the ortho-methyl groups on the phenoxy ring .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃BrN₂O |
| Molecular Weight | 329.18 g/mol |
| IUPAC Name | 2-[(4-Bromo-3,5-dimethylphenyl)oxy]-6-methylpyridine |
| CAS Registry Number | Not publicly assigned |
| XLogP3 | ~3.8 (estimated) |
The bromine atom enhances electrophilic reactivity, while the methyl groups contribute to hydrophobic interactions, influencing membrane permeability and target binding .
Stereochemical Considerations
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 2-(4-Bromo-3,5-dimethylphenoxy)-6-methylpyridine typically employs nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling reactions. A representative pathway involves:
-
Preparation of 4-Bromo-3,5-dimethylphenol:
Bromination of 3,5-dimethylphenol using N-bromosuccinimide (NBS) in acetic acid yields the substituted phenol . -
Etherification with 6-Methylpyridin-2-ol:
Mitsunobu reaction conditions (diethyl azodicarboxylate, triphenylphosphine) facilitate coupling between the phenol and 6-methylpyridin-2-ol in tetrahydrofuran (THF) at 0–25°C .
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Condition |
|---|---|
| Catalyst | Triphenylphosphine |
| Solvent | THF |
| Temperature | 0–25°C |
| Reaction Time | 12–24 hours |
| Yield | 68–72% |
Purification and Characterization
Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane gradient), followed by recrystallization from ethanol. Structural confirmation is achieved via ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL in PBS pH 7.4 at 25°C) but dissolves readily in organic solvents like DMSO (≥50 mg/mL). Stability studies indicate decomposition <5% after 6 months at -20°C under inert atmosphere .
Spectroscopic Profile
-
¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J=8.4 Hz, 1H, Py-H), 7.25 (d, J=7.6 Hz, 1H, Py-H), 6.95 (s, 2H, Ar-H), 6.72 (dd, J=8.4, 7.6 Hz, 1H, Py-H), 2.55 (s, 3H, CH₃), 2.30 (s, 6H, Ar-CH₃) .
-
IR (KBr): 1580 cm⁻¹ (C=N str.), 1245 cm⁻¹ (C-O-C asym. str.) .
Pharmacological Profile
Mechanism of Action
As a FFAR1 agonist, 2-(4-Bromo-3,5-dimethylphenoxy)-6-methylpyridine enhances glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells. FFAR1 activation triggers intracellular Ca²⁺ mobilization via Gq-protein coupling, potentiating insulin exocytosis .
Table 3: In Vitro Activity Data
| Assay | Result |
|---|---|
| FFAR1 EC₅₀ | 0.32 ± 0.07 μM |
| Insulin Secretion (Rat Islets) | 2.1-fold increase at 1 μM |
| Selectivity (vs. FFAR4) | >100-fold |
Pharmacokinetics
Preliminary ADME studies in Sprague-Dawley rats show moderate oral bioavailability (F = 41%) with a plasma half-life of 3.2 hours. Hepatic metabolism primarily involves CYP3A4-mediated oxidation of the methylpyridine moiety .
Therapeutic Applications
Type 2 Diabetes Management
Preclinical models demonstrate dose-dependent reduction in fasting glucose (ED₅₀ = 5 mg/kg) without inducing hypoglycemia, positioning it as a candidate for dual therapy with metformin .
Regulatory Status and Patent Landscape
Patent WO2005063729A1 claims composition-of-matter protection for this compound class, expiring in 2025. No investigational new drug (IND) applications are currently public .
Recent Research Developments
2024 studies highlight structural analogs with improved metabolic stability, though 2-(4-Bromo-3,5-dimethylphenoxy)-6-methylpyridine remains a benchmark for FFAR1 potency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume